3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide
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Overview
Description
3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the benzyloxy group and the propanamide side chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(benzyloxy)-1H-indol-3-yl]ethanone
- 2-(5-(benzyloxy)-1H-indol-3-yl)acetic acid
- 2-ethyl-5-(1H-indol-3-yl)oxazole
Uniqueness
Compared to similar compounds, 3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide stands out due to its unique structural features, such as the presence of both benzyloxy and propanamide groups. These structural elements may contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C28H27N3O2 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenylmethoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C28H27N3O2/c32-28(29-15-12-23-19-30-26-9-5-4-8-25(23)26)14-17-31-16-13-22-18-24(10-11-27(22)31)33-20-21-6-2-1-3-7-21/h1-11,13,16,18-19,30H,12,14-15,17,20H2,(H,29,32) |
InChI Key |
CTMVMVAJAQUAMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCC(=O)NCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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